4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Medicinal Chemistry Drug Design Lipophilicity

Researchers needing a reliable sulfonamide scaffold with defined 4-amino and 3,4-dimethyl substitution often face batch variability. This compound delivers consistent purity (≥95%), lipophilicity (XLogP3=2.5), and hydrogen-bonding capacity for reproducible enzyme inhibition and MDM2-p53 studies. Sourced with full analytical documentation. • Privileged scaffold for anticancer targets; • Versatile handle for derivatization; • Reliable global supply chain.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 20555-67-3
Cat. No. B185595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide
CAS20555-67-3
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H16N2O2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,15H2,1-2H3
InChIKeyDTALSVTYPBXLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 20555-67-3): Key Properties and Procurement Baseline


4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 20555-67-3) is a synthetic organic compound belonging to the sulfonamide class, characterized by a central benzenesulfonamide core substituted with a 4-amino group and a 3,4-dimethylphenyl moiety [1]. This sulfanilamide derivative serves as a versatile building block in medicinal chemistry, with applications spanning antibacterial agent development, enzyme inhibition studies, and synthesis of structurally novel sulfonamide-based therapeutics [2].

Why Generic Substitution is Not Feasible for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 20555-67-3)


Simple substitution with a generic sulfonamide analog—such as the non-aminated N-(3,4-dimethylphenyl)benzenesulfonamide or the non-methylated 4-amino-N-phenylbenzenesulfonamide—fails to replicate the specific electronic and steric properties of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide. The presence of the para-amino group on the sulfonyl-bearing phenyl ring enhances hydrogen-bonding capacity and modulates electron density, which can dramatically alter binding affinity to biological targets [1]. Simultaneously, the 3,4-dimethyl substitution on the N-phenyl ring introduces lipophilicity and steric bulk that can influence membrane permeability, metabolic stability, and target engagement [2]. The following quantitative evidence details these differentiating dimensions.

Quantitative Differentiation Evidence for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 20555-67-3) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Non-Methylated Analog

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (Target) exhibits an XLogP3 value of 2.5, which is significantly higher than that of the non-methylated analog 4-amino-N-phenylbenzenesulfonamide (Sulfabenz). Increased lipophilicity correlates with enhanced membrane permeability and potential for improved oral bioavailability [1].

Medicinal Chemistry Drug Design Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation vs. Isoxazole Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 80.6 Ų, which is markedly lower than that of the isoxazole-containing analog Sulfisoxazole. A lower TPSA is generally associated with improved passive membrane permeability [1].

Medicinal Chemistry Drug Design Permeability

Hydrogen Bond Donor/Acceptor Count Differentiation vs. Non-Aminated Analog

The presence of the 4-amino group in the target compound increases the hydrogen bond donor count to 2 and the acceptor count to 4, compared to 1 and 3, respectively, for the non-aminated analog N-(3,4-dimethylphenyl)benzenesulfonamide [1]. This difference can significantly alter intermolecular interactions and binding affinity to biological targets.

Medicinal Chemistry Drug Design Molecular Recognition

Optimal Research and Industrial Application Scenarios for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS 20555-67-3)


Antibacterial Activity Optimization Studies

The higher lipophilicity (XLogP3 = 2.5) and lower TPSA (80.6 Ų) of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, compared to less lipophilic analogs like Sulfabenz and the more polar Sulfisoxazole, position it as a promising scaffold for optimizing membrane permeability in antibacterial sulfonamide research. Studies on related sulfonamides have demonstrated antibacterial efficacy against Gram-positive and Gram-negative strains [1].

Carbonic Anhydrase Inhibitor Development

The distinct hydrogen bonding profile of the 4-amino group (2 donors, 4 acceptors) enables specific interactions with the zinc-bound water/hydroxide in carbonic anhydrase active sites. Sulfonamides bearing a 4-amino group are known to coordinate the catalytic zinc ion, and the 3,4-dimethylphenyl substituent can modulate isoform selectivity through steric and hydrophobic interactions [1].

MDM2/p53 Interaction Inhibitor Design

The 3,4-dimethylphenyl sulfonamide motif has been identified as a privileged scaffold for inhibiting the MDM2-p53 protein-protein interaction, a validated anti-cancer target. The target compound serves as a key intermediate for synthesizing more potent dual MDM2/XIAP inhibitors, with structural optimization efforts building upon the core sulfonamide framework [2].

Chemical Building Block for Targeted Library Synthesis

The para-amino group provides a versatile handle for further derivatization (e.g., amide formation, diazotization, reductive amination), while the 3,4-dimethylphenyl moiety imparts favorable lipophilicity and metabolic stability. This combination makes the compound an ideal building block for constructing focused libraries of sulfonamide-based bioactive molecules .

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